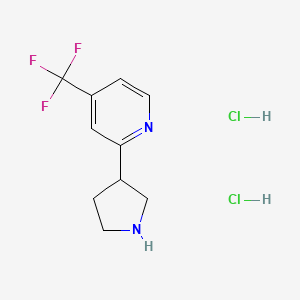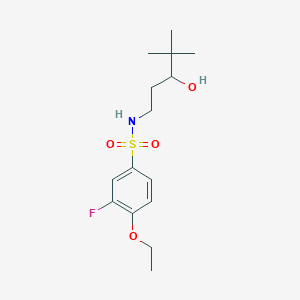![molecular formula C24H26FN5O4S B2501010 1-(1-(1,1-二氧化四氢噻吩-3-基)-6-(4-氟苯基)-3-甲基-1H-吡唑并[3,4-b]吡啶-4-羰基)哌啶-4-甲酰胺 CAS No. 1021215-13-3](/img/structure/B2501010.png)
1-(1-(1,1-二氧化四氢噻吩-3-基)-6-(4-氟苯基)-3-甲基-1H-吡唑并[3,4-b]吡啶-4-羰基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26FN5O4S and its molecular weight is 499.56. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
GIRK 通道激活:
该化合物已被研究用作 G 蛋白门控内向整流钾 (GIRK) 通道激活剂 。GIRK 通道在调节神经元兴奋性和神经递质释放中起着至关重要的作用。这些通道的激活可能对癫痫、疼痛和成瘾等疾病具有治疗意义。该化合物选择性激活 GIRK1/2 通道的能力使其成为进一步研究的有希望的候选者。
药物化学优化:
基于该化合物骨架的持续先导优化工作可能会产生更有效和选择性的 GIRK1/2 激活剂。药物化学家可以探索改进疗效、选择性和安全性特征的修饰。
总之,该化合物在神经科学、药物发现和化学生物学领域具有前景。 其独特的结构和 GIRK 通道激活特性使其成为进一步研究的有趣主题 。研究人员应探索其治疗潜力,并考虑其在开发治疗神经系统疾病的新疗法中的作用。 🧪🔬
作用机制
Target of Action
The primary target of the compound 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons .
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, reducing its excitability .
Biochemical Pathways
The activation of GIRK channels by the compound affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, affecting neuronal signaling . This can have downstream effects on various neurological processes, including pain perception, heart rate, and hormone secretion .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays, which assess its absorption, distribution, metabolism, and excretion (ADME) properties . The compound has shown nanomolar potency as a GIRK1/2 activator and improved metabolic stability over prototypical urea-based compounds . These properties suggest that the compound has good bioavailability .
Result of Action
The activation of GIRK channels by the compound leads to the hyperpolarization of cells, reducing their excitability . This can result in the modulation of various cellular and molecular processes, including neuronal signaling, hormone secretion, and heart rate .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and ion concentration of the cellular environment can affect the compound’s binding to GIRK channels . Additionally, factors such as temperature and the presence of other substances can influence the compound’s stability and efficacy .
属性
IUPAC Name |
1-[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O4S/c1-14-21-19(24(32)29-9-6-16(7-10-29)22(26)31)12-20(15-2-4-17(25)5-3-15)27-23(21)30(28-14)18-8-11-35(33,34)13-18/h2-5,12,16,18H,6-11,13H2,1H3,(H2,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAJTLFAZHKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCC(CC4)C(=O)N)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)
![2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL](/img/structure/B2500929.png)
![(4-chlorophenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2500930.png)
![1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride](/img/structure/B2500931.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)


![N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide](/img/structure/B2500938.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)


![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2500950.png)
